molecular formula C20H22N6 B11034577 6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine

6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B11034577
M. Wt: 346.4 g/mol
InChI Key: AQDSFMDNNDYZQZ-UHFFFAOYSA-N
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Description

6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine core substituted with isoquinoline and tolyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the presence of an excess of the corresponding amine . The reaction conditions often include refluxing the solution to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine core, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The triazine core can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazine derivatives. Its combination of isoquinoline and tolyl groups may enhance its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22N6

Molecular Weight

346.4 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H22N6/c1-14-6-8-17(9-7-14)22-20-24-18(23-19(21)25-20)13-26-11-10-15-4-2-3-5-16(15)12-26/h2-9H,10-13H2,1H3,(H3,21,22,23,24,25)

InChI Key

AQDSFMDNNDYZQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

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